Zonisamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.

In water, 0.80 mg/L, temp not specified

2.09e+00 g/L

Synonyms

Canonical SMILES

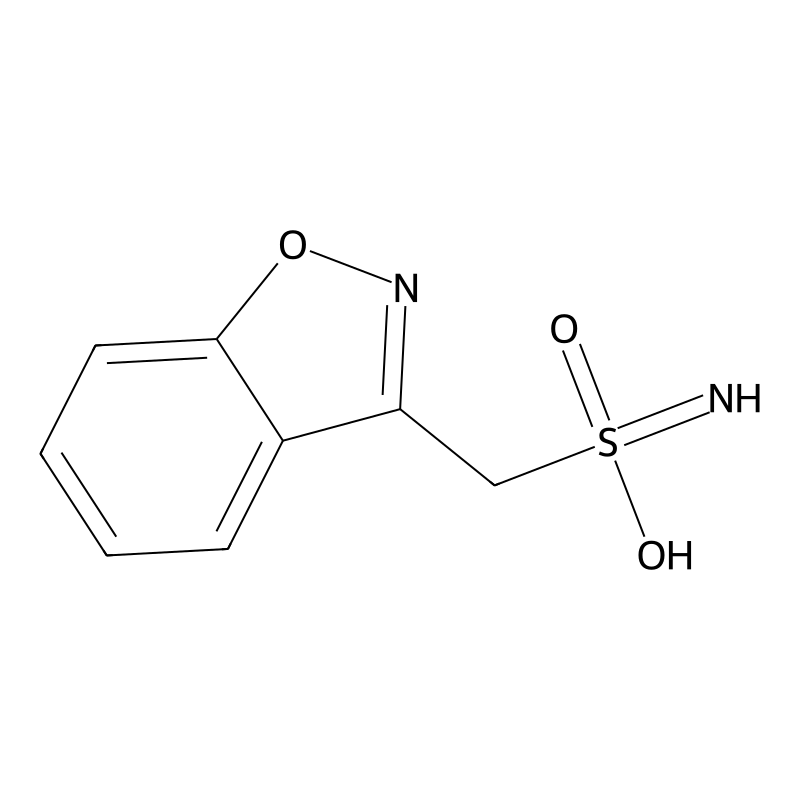

Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide derivative widely used as an anticonvulsant agent. Its established value in research and development stems from a multi-target mechanism of action, which includes the blockade of voltage-sensitive sodium channels and T-type calcium channels. Additionally, Zonisamide exhibits weak inhibition of carbonic anhydrase, an enzymatic activity it shares with other sulfonamide-based compounds like topiramate and acetazolamide. These combined actions modulate neuronal excitability, making it a critical tool for studying epilepsy and related neurological disorders.

Research Fit

References

- [1] Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.

- [2] Upton, R. J. (2007). Clinical pharmacology and mechanism of action of zonisamide. In 5th Biennial Workshop on the Clinical Pharmacology of Antiepileptic Drugs.

- [3] Biton, V. (2011). Zonisamide in the treatment of epilepsy. Expert opinion on pharmacotherapy, 12(16), 2575-2584.

- [4] Patsnap Synapse. (2024). What is the mechanism of Zonisamide?

While other anticonvulsants, including fellow sulfonamides like topiramate or acetazolamide, are available, they are not direct substitutes for Zonisamide in many experimental contexts. The specific balance of Zonisamide's dual-channel blockade (both sodium and T-type calcium) and its comparatively weak carbonic anhydrase inhibition distinguishes it from agents that may have a stronger effect on one target but not others. Furthermore, its pharmacokinetic profile, characterized by a long half-life and a lack of significant metabolic enzyme induction, presents a clear contrast to classic anticonvulsants like carbamazepine, which are potent inducers of CYP450 enzymes. This metabolic distinction is critical for in-vivo studies or complex in-vitro models where drug-drug interactions or variable compound exposure over time can confound results, making Zonisamide a more stable and predictable tool for long-term experiments.

Substitution Risk

References

- [1] Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.

- [2] Upton, R. J. (2007). Clinical pharmacology and mechanism of action of zonisamide. In 5th Biennial Workshop on the Clinical Pharmacology of Antiepileptic Drugs.

- [3] Glauser, T. A. (2004). Zonisamide in the treatment of epilepsy. Expert Opinion on Pharmacotherapy, 5(6), 1417-1425.

- [4] Zonisamide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-.

- [5] Siewert, B., Dyar, O., & Elger, C. E. (2002). Pharmacokinetics and drug interactions with zonisamide. Epilepsy research, 52(1), 47-54.

Minimal CYP450 Induction

Unlike older-generation antiepileptic drugs (AEDs) such as carbamazepine and phenytoin, which are well-known inducers of cytochrome P450 (CYP) enzymes, Zonisamide does not induce its own metabolism or significantly alter the metabolism of other drugs metabolized by this pathway. Co-administration of CYP3A4 inducers like carbamazepine can significantly increase the clearance of Zonisamide, demonstrating its susceptibility to induction by other agents but its own lack of inductive effect. This makes Zonisamide a more predictable compound in poly-substance experimental models.

| Evidence Dimension | Hepatic Enzyme Induction |

| Target Compound Data | Does not induce liver enzymes or its own metabolism. |

| Comparator Or Baseline | Carbamazepine & Phenytoin: Potent inducers of CYP450 enzymes, significantly altering the metabolism of co-administered compounds. |

| Quantified Difference | Qualitative but significant difference in metabolic interaction profile. |

| Conditions | In-vivo and clinical pharmacokinetic studies. |

For long-term in-vivo research or studies involving multiple compounds, Zonisamide provides a stable pharmacokinetic profile, minimizing confounding variables from drug-drug interactions.

Weak Carbonic Anhydrase Inhibition

While Zonisamide, Topiramate, and Acetazolamide all inhibit carbonic anhydrase (CA), the potency differs significantly, allowing for mechanistic dissection. Zonisamide is considered a weak CA inhibitor, with reported Ki values in the micromolar range (4–12 μM) for CA activity. In contrast, acetazolamide is a potent inhibitor, and topiramate's inhibition of key isoforms like CA-II is also more potent, with Ki values reported in the sub-micromolar range (e.g., 0.3–0.6 μM). Zonisamide's CA inhibition is approximately 100 times less potent than that of acetazolamide.

| Evidence Dimension | Carbonic Anhydrase Inhibition (Ki) |

| Target Compound Data | 4–12 μM |

| Comparator Or Baseline | Topiramate (for CA-II): 0.3–0.6 μM. Acetazolamide: ~100x more potent than Zonisamide. |

| Quantified Difference | Zonisamide is significantly less potent (~10-20x vs. Topiramate; ~100x vs. Acetazolamide) as a CA inhibitor. |

| Conditions | Enzyme kinetic assays measuring inhibition of various carbonic anhydrase isoforms. |

This allows researchers to isolate the effects of ion channel blockade from strong carbonic anhydrase inhibition, which is crucial for studies where the latter would be a confounding factor.

Moderate Aqueous Solubility

Zonisamide's physicochemical properties dictate its handling and formulation requirements. While described as highly soluble in water in some pharmacopoeial contexts, it is practically only moderately soluble, which can necessitate specific formulation strategies for oral suspensions or high-concentration stock solutions. In comparison, Topiramate exhibits higher aqueous solubility at 9.8 mg/mL. This difference in solubility is a key consideration in developing reproducible and stable formulations for both in-vitro and in-vivo experiments, with Zonisamide often requiring suspending agents like methylcellulose for stable liquid preparations.

| Evidence Dimension | Aqueous Solubility (at ~25°C) |

| Target Compound Data | Moderately soluble; requires formulation aids for stable suspensions. |

| Comparator Or Baseline | Topiramate: 9.8 mg/mL |

| Quantified Difference | Topiramate has quantitatively defined higher aqueous solubility, simplifying the preparation of simple aqueous solutions. |

| Conditions | Aqueous solution at approximately 25°C. |

Procurement of Zonisamide is appropriate for projects where specific, controlled-release, or suspension-based formulations are intended, whereas Topiramate may be selected for applications requiring simpler, high-concentration aqueous stock solutions.

Long-Term In-Vivo Studies

Zonisamide is the compound of choice for chronic animal studies or multi-drug paradigms where the induction of hepatic enzymes by the test agent would confound results. Its lack of CYP450 induction ensures a more stable and predictable exposure profile over time compared to classic AEDs like carbamazepine.

Ion Channel vs. CA Studies

When the primary research goal is to investigate the roles of voltage-gated sodium and T-type calcium channels, Zonisamide's weak inhibition of carbonic anhydrase makes it a superior tool to topiramate or acetazolamide. This allows for clearer attribution of observed effects to ion channel modulation rather than widespread enzymatic inhibition.

Controlled-Release Formulation Design

The moderate aqueous solubility of Zonisamide makes it a suitable candidate for advanced formulation research, including the development of sustained-release preparations or stable oral suspensions for preclinical and clinical testing. Its properties are well-suited for projects involving excipients like methylcellulose or microcrystalline cellulose to control drug delivery.

Application Fit

References

- [1] Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.

- [2] Siewert, B., Dyar, O., & Elger, C. E. (2002). Pharmacokinetics and drug interactions with zonisamide. Epilepsy research, 52(1), 47-54.

- [3] Lindsey, J. W., et al. (2008). Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Journal of enzyme inhibition and medicinal chemistry, 23(5), 658-662.

- [4] Nahata, M. C., Morosco, R. S., & Hipple, T. F. (2009). Stability of zonisamide in extemporaneously compounded oral suspensions. American Journal of Health-System Pharmacy, 66(12), 1113-1116.

- [5] Trivedi, M., & Shah, J. (2007). Sustained-release formulation of zonisamide. WO 2007/062228 A1.

- [6] Patel, P., & Singh, C. (2022). Oral pharmaceutical composition comprising Zonisamide and process of preparation thereof. US Patent 11,478,456.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

log Kow = 0.36 /Estimated/

Odor

Application

Appearance

Melting Point

160-163 °C

161 - 163 °C

UNII

Drug Indication

FDA Label

Monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged 6 years and above.

Zonegran is indicated as: monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged six years and above.

Zonisamide is a sulfonamide antiepileptic drug that is a 1,2 benzisoxazole derivative and is the first compound from this group of chemicals to be used as an antiepileptic drug. It is chemically unrelated to other antiepileptic medications. First used in Japan in 1972 to treat psychiatric disorders, Japanese clinicians have used the drug to treat epilepsy since at least 1990.

Livertox Summary

Drug Classes

Anticonvulsants

Therapeutic Uses

Zonisamide is indicated for adjunctive therapy use in the treatment of partial seizures in adults with epilepsy. /Included in US product labeling/

Pharmacology

Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX15 - Zonisamide

Mechanism of Action

The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase.

Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Zonisamide is mainly excreted as the parent drug and the glucuronide of a metabolite. Urine is the main route of zonisamide excretion, and only a small portion of this drug is excreted in feces. Following multiple doses of radiolabeled zonisamide, 62% of the dose was recovered in the urine, and 3% in feces by day 10. Of the excreted dose of zonisamide, 35% was recovered unchanged, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2–sulfamoylacetylphenol (SMAP).

Following a 400 mg oral dose, zonisamide has an apparent volume of distribution (V/F) of 1.45 L/kg.

In patients not taking enzyme-inducing antiepilepsy drugs (AEDs), the plasma clearance of oral zonisamide is approximately 0.30-0.35 mL/min/kg. In patients treated with AEDs, this value increases to 0.5 mL/min/kg. Renal clearance is approximately 3.5 mL/min after a single-dose of zonisamide. In red blood cells, the clearance of an oral dose of zonisamide is 2 mL/min.

Elimination: Renal: 62%, Fecal: 3%. Plasma clearance of zonisamide is approximately 0.30 to 0.35 mL/min/kg in patients not receiving concomitant therapy with enzyme-inducing anticonvulsants. Zonisamide clearance is increased to 0.5 mL/min/kg in patients concurrently receiving enzyme-inducing anticonvulsant medications.

In patients with creatinine clearance <20 mL/min, the area under the concentration-time curve (AUC) for zonisamide is increased by 35%.

Zonisamide is distributed to breast milk, cerebrospinal fluid, and erythrocytes. Concentration in erythrocytes is approximately 8 times higher than in plasma and the milk-to-plasma ratio is 0.93. The concentration of zonisamide in cerebrospinal fluid is approximately 76% of the concentration found in plasma.

Following a 200-400 mg oral zonisamide dose, peak plasma concentrations (range: 2-5 ug/mL) in normal volunteers occur within 2-6 hours. In the presence of food, the time to maximum concentration is delayed, occurring at 4-6 hours, but food has no effect on the bioavailability of zonisamide. Zonisamide extensively binds to erythrocytes, resulting in an eight-fold higher concentration of zonisamide in red blood cells (RBC) than in plasma. The pharmacokinetics of zonisamide are dose proportional in the range of 200-400 mg, but the Cmax and AUC increase disproportionately at 800 mg, perhaps due to saturable binding of zonisamide to RBC. Once a stable dose is reached, steady state is achieved within 14 days. ...The apparent volume of distribution (V/F) of zonisamide is about 1.45 L/kg following a 400 mg oral dose. Zonisamide, at concentrations of 1.0-7.0 ug/mL, is approximately 40% bound to human plasma proteins. Protein binding of zonisamide is unaffected in the presence of therapeutic concentrations of phenytoin, phenobarbital or carbamazepine.

Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2-sulfamoylacetyl phenol (SMAP)

Metabolism Metabolites

... Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of SMAP. Reduction of zonisamide to SMAP is mediated by cytochrome p450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.

Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). ... Reduction of zonisamide to SMAP is mediated by cytochrome P450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.

Primarily hepatic through cytochrome P450 isoenzyme 3A4 (CYP3A4). Undergoes acetylation and reduction, forming N-acetyl zonisamide, and the open-ring metabolite 2–sulfamoylacetyl phenol, respectively. Route of Elimination: Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. Half Life: 63 hours

Wikipedia

FDA Medication Guides

ZONISAMIDE

CAPSULE;ORAL

CONCORDIA

04/13/2020

ZONISADE

SUSPENSION;ORAL

AZURITY

07/15/2022

Drug Warnings

Oligohidrosis and Hyperthermia in Pediatric Patients: Oligohidrosis, sometimes resulting in heat stroke and hospitalization, is seen in association with zonisamide in pediatric patients. ... Decreased sweating and an elevation in body temperature above normal characterized these cases. Many cases were reported after exposure to elevated environmental temperatures. Heat stroke, requiring hospitalization, was diagnosed in some cases. There have been no reported deaths. Pediatric patients appear to be at an increased risk for zonisamide-associated oligohidrosis and hyperthermia. Patients, especially pediatric patients, treated with Zonegran should be monitored closely for evidence of decreased sweating and increased body temperature, especially in warm or hot weather. Caution should be used when zonisamide is prescribed with other drugs that predispose patients to heat-related disorders; these drugs include, but are not limited to, carbonic anhydrase inhibitors and drugs with anticholinergic activity.

Fatalities resulting from severe reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have occurred following use of zonisamide. Use of sulfonamides also rarely has caused fatalities resulting from fulminant hepatic necrosis, agranulocytosis, aplastic anemia, and other blood dyscrasias, regardless of the route of administration. Zonisamide should be discontinued immediately if signs or symptoms of hypersensitivity occur. Discontinuance of zonisamide should be considered whenever a patient receiving zonisamide develops unexplained rash; if the drug is not discontinued, the patient should be observed frequently.

During the premarketing development of zonisamide, 9 sudden and unexplained deaths were reported among a cohort of 991 patients with epilepsy receiving adjunctive therapy with the drug (7.7 deaths per 1000 patient-years). Although the rate of these deaths exceeds that expected to occur in a healthy (nonepileptic) population, this rate was similar to that occurring in patients with refractory epilepsy not receiving zonisamide.

For more Drug Warnings (Complete) data for ZONISAMIDE (22 total), please visit the HSDB record page.

Biological Half Life

Elimination /half-life/ in plasma: 63 hours; Elimination /half-life/ in erythrocytes: 105 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Information available in 2004 indicated that Zonisamide was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)

Clinical Laboratory Methods

Interactions

Effects of Zonegran on the pharmacokinetics of other antiepilepsy drugs (AEDs): Zonisamide had no appreciable effect on the steady state plasma concentrations of phenytoin, carbamazepine, or valproate during clinical trials. Zonisamide did not inhibit mixed-function liver oxidase enzymes (cytochrome P450), as measured in human liver microsomal preparations, in vitro.

Interaction with cimetidine: Zonisamide single dose pharmacokinetic parameters were not affected by cimetidine (300 mg four times a day for 12 days).

Concurrent administration of CYP3A4-inducing or inhibiting medications with zonisamide has altered serum concentrations and half-life values. Zonisamide serum half-life values are decreased to 27 hours in the presence of phenytoin, to 38 hours in the presence of either carbamazepine or phenobarbital, and to 46 hours when administered concomitantly with valproate.

These drugs /anticholinergics or carbonic anhydrase inhibitors/ predispose patients to heat-related disorders; caution should be used when administered concurrently with zonisamide.

Gadde KM, Franciscy DM, Wagner HR 2nd, Krishnan KR: Zonisamide for weight loss in obese adults: a randomized controlled trial. JAMA. 2003 Apr 9;289(14):1820-5. [PMID:12684361]

Hasegawa H: Utilization of zonisamide in patients with chronic pain or epilepsy refractory to other treatments: a retrospective, open label, uncontrolled study in a VA hospital. Curr Med Res Opin. 2004 May;20(5):577-80. [PMID:15140322]

Leppik IE: Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. 2004 Dec;13 Suppl 1:S5-9; discussion S10. [PMID:15511691]

Ueda Y, Doi T, Tokumaru J, Willmore LJ: Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. Brain Res Mol Brain Res. 2003 Aug 19;116(1-2):1-6. [PMID:12941455]

Farooq MU, Moore PW, Bhatt A, Aburashed R, Kassab MY: Therapeutic role of zonisamide in neuropsychiatric disorders. Mini Rev Med Chem. 2008 Sep;8(10):968-75. [PMID:18782051]

Schulze-Bonhage A: Zonisamide in the treatment of epilepsy. Expert Opin Pharmacother. 2010 Jan;11(1):115-26. doi: 10.1517/14656560903468728. [PMID:20001433]

Kothare SV, Kaleyias J: Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. Expert Opin Drug Metab Toxicol. 2008 Apr;4(4):493-506. doi: 10.1517/17425255.4.4.493 . [PMID:18433351]

Peters DH, Sorkin EM: Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy. Drugs. 1993 May;45(5):760-87. [PMID:7686468]

Sobieszek G, Borowicz KK, Kimber-Trojnar Z, Malek R, Piskorska B, Czuczwar SJ: Zonisamide: a new antiepileptic drug. Pol J Pharmacol. 2003 Sep-Oct;55(5):683-9. [PMID:14704463]

Explore Compound Types